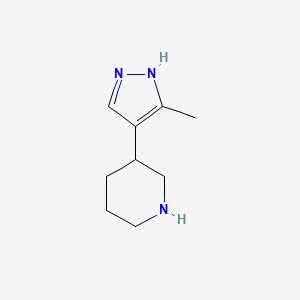

3-(3-Methyl-1H-pyrazol-4-yl)piperidine

CAS No.:

Cat. No.: VC17431089

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3 |

|---|---|

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | 3-(5-methyl-1H-pyrazol-4-yl)piperidine |

| Standard InChI | InChI=1S/C9H15N3/c1-7-9(6-11-12-7)8-3-2-4-10-5-8/h6,8,10H,2-5H2,1H3,(H,11,12) |

| Standard InChI Key | MKBURSHOZZERAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=NN1)C2CCCNC2 |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

3-(3-Methyl-1H-pyrazol-4-yl)piperidine consists of a six-membered piperidine ring (C5H11N) fused to a five-membered pyrazole ring (C4H5N2) at the 3-position of the piperidine and the 4-position of the pyrazole. The pyrazole ring features a methyl group at its 3-position, contributing to steric and electronic modulation.

Key Structural Features

-

Piperidine Ring: A saturated amine ring with chair conformation, enabling hydrogen bonding via the nitrogen lone pair.

-

Pyrazole Moiety: An aromatic heterocycle with adjacent nitrogen atoms, enhancing dipole interactions and metabolic stability .

-

Methyl Substituent: Introduces hydrophobicity, potentially improving membrane permeability.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H14N3 |

| Molecular Weight | 164.23 g/mol |

| IUPAC Name | 3-(3-Methyl-1H-pyrazol-4-yl)piperidine |

| Hydrogen Bond Donors | 2 (piperidine NH, pyrazole NH) |

| Hydrogen Bond Acceptors | 3 (two pyrazole N, one piperidine N) |

Synthetic Methodologies

Multicomponent Reactions

Efficient synthesis routes often employ multicomponent reactions (MCRs). For example, a three-component reaction involving salicylaldehydes, pyranones, and arylhydrazines in acetonitrile with piperidine catalysis yields structurally related pyrazole-piperidine hybrids . This method offers advantages such as atom economy and reduced purification steps.

Condensation and Cyclization

Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with β-diketones. Subsequent coupling to piperidine derivatives can be achieved using nucleophilic substitution or transition-metal-catalyzed cross-coupling. For instance, reacting 3-methylpyrazole-4-carbaldehyde with piperidine under acidic conditions forms the target compound through imine formation and reduction .

Biological Activity and Mechanisms

Enzyme Inhibition

Piperidine-pyrazole hybrids demonstrate affinity for enzymes such as soluble epoxide hydrolase (sEH) and cyclin-dependent kinases (CDKs). sEH inhibition modulates inflammatory pathways by stabilizing anti-inflammatory epoxyeicosatrienoic acids, while CDK inhibition disrupts cell cycle progression in cancer cells .

Antimicrobial Effects

Structural analogs with electron-withdrawing groups (e.g., Cl, NO2) display broad-spectrum antimicrobial activity. The piperidine nitrogen facilitates membrane disruption, while the pyrazole ring interferes with microbial DNA synthesis .

Pharmacokinetic Considerations

Metabolism and Excretion

Hepatic metabolism via cytochrome P450 isoforms (CYP3A4, CYP2D6) is anticipated, with potential oxidation of the piperidine ring. Renal excretion predominates for hydrophilic metabolites, while unchanged compound may undergo fecal elimination.

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the BBB makes it a candidate for neuropsychiatric disorders. Piperidine derivatives modulate dopamine D2 and serotonin 5-HT1A receptors, suggesting utility in schizophrenia and depression .

Oncology

Ongoing research explores its role as a CDK4/6 inhibitor in hormone receptor-positive breast cancer. Preclinical studies indicate synergistic effects with palbociclib, reducing tumor growth in xenograft models .

Challenges and Future Directions

Synthetic Scalability

Current methods rely on costly catalysts (e.g., palladium) for cross-coupling. Greener alternatives, such as photocatalytic C–H activation, are under investigation to improve cost-efficiency .

Toxicity Profiling

Preliminary toxicity studies in rodents indicate hepatotoxicity at high doses (>100 mg/kg). Structural modifications, such as fluorination of the pyrazole ring, may mitigate off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume